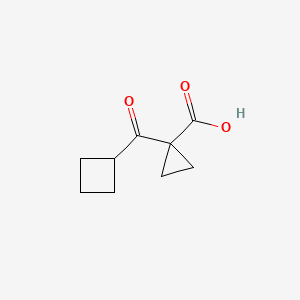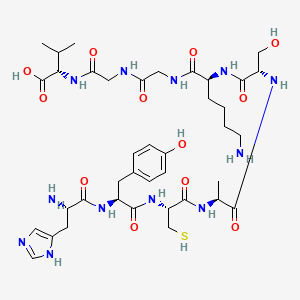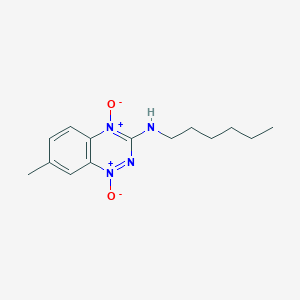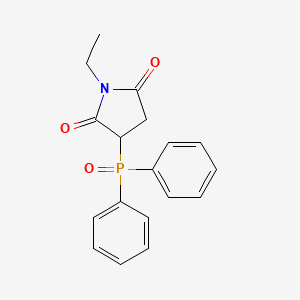
3,3,7,7,11,11-Hexamethyl-1,5,9-triselena-3,7,11-trisilacyclododecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,7,7,11,11-Hexamethyl-1,5,9-triselena-3,7,11-trisilacyclododecane is a complex organoselenium compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a cyclic structure with alternating silicon and selenium atoms, and is heavily methylated, which contributes to its stability and reactivity.
Vorbereitungsmethoden
The synthesis of 3,3,7,7,11,11-Hexamethyl-1,5,9-triselena-3,7,11-trisilacyclododecane typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of organometallic reactions, starting with the preparation of silyl and selenyl precursors. These precursors undergo cyclization reactions under controlled conditions to form the desired cyclic structure.
Reaction Conditions: The reactions are usually carried out in an inert atmosphere to prevent oxidation and degradation of the sensitive selenium atoms. Solvents such as tetrahydrofuran (THF) or toluene are commonly used, and the reactions are often catalyzed by transition metal complexes.
Industrial Production Methods: Industrial-scale production may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis.
Analyse Chemischer Reaktionen
3,3,7,7,11,11-Hexamethyl-1,5,9-triselena-3,7,11-trisilacyclododecane undergoes various chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert selenoxides back to selenides. Reducing agents such as sodium borohydride (NaBH₄) are typically used.
Substitution: The methyl groups attached to silicon atoms can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like Grignard reagents or organolithium compounds are often employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while substitution reactions can introduce various functional groups into the cyclic structure.
Wissenschaftliche Forschungsanwendungen
3,3,7,7,11,11-Hexamethyl-1,5,9-triselena-3,7,11-trisilacyclododecane has several scientific research applications:
Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes are studied for their catalytic properties and potential use in organic synthesis.
Biology: In biological research, the compound’s selenium content makes it a candidate for studying selenium’s role in biological systems. It can be used to investigate the antioxidant properties of selenium-containing compounds.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the field of cancer research. Selenium compounds are known for their anticancer properties, and this compound may offer new avenues for drug development.
Industry: In the industrial sector, the compound’s stability and reactivity make it useful in the development of advanced materials, such as high-performance polymers and coatings.
Wirkmechanismus
The mechanism by which 3,3,7,7,11,11-Hexamethyl-1,5,9-triselena-3,7,11-trisilacyclododecane exerts its effects involves several molecular targets and pathways:
Molecular Targets: The selenium atoms in the compound can interact with various biomolecules, including proteins and nucleic acids. These interactions can modulate the activity of enzymes and other proteins.
Pathways Involved: The compound may influence redox signaling pathways due to its ability to undergo oxidation and reduction reactions. This can affect cellular processes such as apoptosis and proliferation, which are critical in cancer research.
Vergleich Mit ähnlichen Verbindungen
3,3,7,7,11,11-Hexamethyl-1,5,9-triselena-3,7,11-trisilacyclododecane can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1,5,9-trioxacyclododecane and its derivatives share a similar cyclic structure but differ in the heteroatoms present. Other related compounds include hexamethylcyclotrisiloxane and hexamethylcyclotrisilazane.
Uniqueness: The presence of selenium atoms in this compound sets it apart from its silicon-only counterparts. This unique feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
918905-37-0 |
|---|---|
Molekularformel |
C12H30Se3Si3 |
Molekulargewicht |
495.5 g/mol |
IUPAC-Name |
3,3,7,7,11,11-hexamethyl-1,5,9-triselena-3,7,11-trisilacyclododecane |
InChI |
InChI=1S/C12H30Se3Si3/c1-16(2)7-13-9-17(3,4)11-15-12-18(5,6)10-14-8-16/h7-12H2,1-6H3 |
InChI-Schlüssel |
JJWYPCFBHJSDRX-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]1(C[Se]C[Si](C[Se]C[Si](C[Se]C1)(C)C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Iodo-N-[2-(2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B14185590.png)






![1-(5-Chloro-2,4-dinitrophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14185634.png)

![3-[2-(Butylsulfanyl)ethyl]-7-oxabicyclo[4.1.0]heptane](/img/structure/B14185656.png)
![3-[(4-Hydroxyphenyl)sulfanyl]-1-(pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B14185661.png)
![5,5'-([1,1'-Biphenyl]-4,4'-diyl)bis(8-methyl-5H-pyrido[4,3-b]indole)](/img/structure/B14185676.png)
![3-[2-(4-Chloroanilino)-2-oxoethyl]pyridine-2-carboxylic acid](/img/structure/B14185683.png)
